[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate
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Overview
Description
[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation using [purification techniques].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves:
Large-scale reactors: To handle the volume of reactants.
Continuous monitoring: To maintain optimal reaction conditions.
Advanced purification: Techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents.
Reduction: Using reducing agents under controlled conditions.
Substitution: Reactions where specific groups are replaced by others.
Common Reagents and Conditions
Oxidation: [Oxidizing agent] at [temperature].
Reduction: [Reducing agent] in [solvent].
Substitution: [Substituting agent] under [specific conditions].
Major Products
The reactions of this compound typically yield products such as [specific compounds], which are valuable in further applications.
Scientific Research Applications
[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate is extensively used in various scientific research fields:
Chemistry: As a reagent in synthetic pathways.
Biology: For studying biochemical interactions.
Medicine: In drug development and therapeutic research.
Industry: As a catalyst or intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which [6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate exerts its effects involves:
Molecular Targets: Specific proteins or enzymes.
Pathways: Involvement in biochemical pathways such as [specific pathway].
Interactions: Binding to target sites, leading to [specific effects].
Properties
IUPAC Name |
[6-(cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c21-19(13-7-3-1-4-8-13)25-15-11-23-18-16(12-24-17(15)18)26-20(22)14-9-5-2-6-10-14/h1-3,5,13-18H,4,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDKIQIMYPFJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)OC2COC3C2OCC3OC(=O)C4CCC=CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)C(=O)OC2COC3C2OCC3OC(=O)C4CCC=CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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